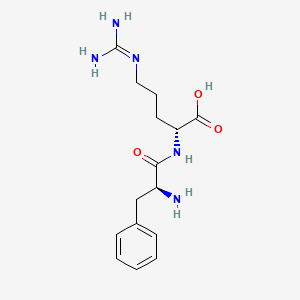

D-Arginine, N2-L-phenylalanyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Arginine, N2-L-phénylalanyl- : est un composé peptidique synthétique qui combine les acides aminés D-arginine et L-phénylalanine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de D-Arginine, N2-L-phénylalanyl- implique généralement le couplage de la D-arginine avec la L-phénylalanine en utilisant des techniques de formation de liaison peptidique. Une méthode courante est l'utilisation de la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle de D-Arginine, N2-L-phénylalanyl- peut impliquer une SPPS à grande échelle ou une synthèse en solution. Le choix de la méthode dépend de l'échelle et de la pureté souhaitées du produit final. La purification est généralement obtenue par des techniques telles que la chromatographie liquide haute performance (CLHP) pour assurer l'élimination des impuretés et des sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : D-Arginine, N2-L-phénylalanyl- peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels à l'intérieur du composé.

Substitution : Des réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des peptides oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la chaîne peptidique .

Applications De Recherche Scientifique

Chimie : D-Arginine, N2-L-phénylalanyl- est utilisée dans l'étude de la chimie peptidique et le développement de nouveaux composés à base de peptides. Elle sert de composé modèle pour comprendre la formation et la stabilité des liaisons peptidiques .

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Il peut également être utilisé comme substrat pour les réactions enzymatiques afin d'étudier la spécificité et l'activité enzymatiques .

Médecine : Sa capacité à interagir avec des cibles biologiques spécifiques en fait un outil précieux en chimie médicinale .

Industrie : Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux à base de peptides et comme composant dans les dosages biochimiques et les kits de diagnostic .

Mécanisme d'action

Le mécanisme d'action de D-Arginine, N2-L-phénylalanyl- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant ou modulant leur activité. Cette interaction est souvent médiée par des liaisons hydrogène, des interactions hydrophobes et des interactions électrostatiques entre le peptide et la molécule cible .

Mécanisme D'action

The mechanism of action of D-Arginine, N2-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the peptide and the target molecule .

Comparaison Avec Des Composés Similaires

Composés similaires :

D-Phénylalanine : Un dérivé d'acide aminé présentant des caractéristiques structurales similaires.

L-Arginine : L'isomère L de l'arginine, communément trouvé dans les protéines.

N-Benzoyl-L-phénylalanyl-L-valyl-L-arginine-4-nitroanilide chlorhydrate : Un composé peptidique apparenté utilisé dans les dosages biochimiques.

Unicité : D-Arginine, N2-L-phénylalanyl- est unique en raison de sa combinaison spécifique de D-arginine et de L-phénylalanine, qui confère des propriétés biochimiques distinctes. L'utilisation de la D-arginine peut améliorer la stabilité et la résistance à la dégradation enzymatique par rapport aux peptides contenant de la L-arginine .

Activité Biologique

D-Arginine, N2-L-phenylalanyl- is a dipeptide composed of D-arginine and L-phenylalanine. This unique combination of amino acids results in a compound with significant biological activities, influenced by the individual properties of its constituents. Below is a detailed examination of its biological activity, including mechanisms, potential applications, and relevant research findings.

Properties and Mechanisms

D-Arginine is an isomer of arginine that plays a crucial role in various physiological processes. It is known to enhance nitric oxide (NO) production, which is vital for vasodilation and blood flow regulation. Additionally, D-arginine exhibits antioxidant properties and may modulate immune responses.

L-Phenylalanine , on the other hand, is essential for protein synthesis and serves as a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine. The presence of L-phenylalanine in the dipeptide may enhance the neurological effects attributed to D-arginine.

The combination of these two amino acids in D-Arginine, N2-L-phenylalanyl- may lead to synergistic effects that enhance its biological functions, making it a candidate for therapeutic applications in cardiovascular health and neurological disorders.

1. Cardiovascular Effects

D-Arginine has been shown to improve endothelial function by increasing nitric oxide levels, which can lead to improved blood flow and reduced blood pressure. This effect is particularly beneficial in conditions such as hypertension and heart disease.

2. Neurological Implications

Research indicates that D-arginine may have neuroprotective effects due to its ability to influence neurotransmitter synthesis. The dipeptide could potentially be used in treating neurodegenerative diseases or cognitive impairments.

3. Antimicrobial Properties

Recent studies have demonstrated that compounds based on arginine exhibit antimicrobial activity against various pathogens. For instance, arginine-based surfactants have shown effectiveness against both phytopathogenic fungi and dermatophytes . The mechanism involves disrupting microbial cell membranes and generating reactive oxygen species (ROS), which can inhibit growth .

Comparative Analysis with Similar Compounds

The following table compares D-Arginine, N2-L-phenylalanyl- with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-arginine | L-Citrulline + Amine | Precursor for nitric oxide; more common in nature |

| D-Phe-L-Ala | D-Phe + L-Alanine | Used in peptide therapeutics; different chirality |

| L-Phe-D-Asp | L-Phenylalanine + D-Aspartate | Neurotransmitter roles; distinct pharmacological effects |

| D-Ala-L-Leu | D-Alanine + L-Leucine | Important in antibiotic activity |

D-Arginine, N2-L-phenylalanyl-'s uniqueness lies in its specific combination of D-and L-amino acids which may confer unique biological activities not present in other dipeptides composed solely of either D or L-amino acids.

Study on Antifungal Activity

A recent study evaluated the antifungal properties of arginine-based surfactants against several fungal strains. The results indicated that these compounds inhibited the growth of both phytopathogenic fungi and dermatophytes effectively. The minimum inhibitory concentrations were determined, showcasing the potential of these surfactants as novel antifungal agents .

Neurodevelopmental Implications

Another study highlighted the absorption characteristics of orally administered D-arginine compared to L-arginine. It was found that while both forms are absorbed into the bloodstream, D-arginine levels remained elevated longer than those of L-arginine, suggesting potential advantages in nutritional supplementation for brain development .

Propriétés

Numéro CAS |

39537-29-6 |

|---|---|

Formule moléculaire |

C15H23N5O3 |

Poids moléculaire |

321.37 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1 |

Clé InChI |

OZILORBBPKKGRI-NWDGAFQWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.